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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitrophenol

CAS No.: 100959-50-0

Cat. No.: B3183575

Get Quote

Executive Summary & Compound Profile
2-Chloro-4-methyl-5-nitrophenol is a substituted nitrophenol often analyzed as a metabolic

intermediate or environmental degradation product.[1] Its analysis is complicated by the

presence of multiple electronegative groups (chloro, nitro) and an acidic hydroxyl group, which

dictate its behavior under different ionization modes.

Molecular Formula:

[1]

Exact Mass: 187.00 (based on

)[1]

Key Structural Feature: The ortho-positioning of the nitro group (C5) relative to the methyl

group (C4) facilitates specific intramolecular rearrangements (Ortho Effect) critical for

structural confirmation.
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Fragmentation Mechanics: The "Why" Behind the
Spectrum
Understanding the fragmentation logic is essential for distinguishing this compound from its

isomers (e.g., 2-chloro-4-nitro-5-methylphenol).[1]

Electron Ionization (EI) Pathways (GC-MS)
In positive electron ionization (70 eV), the molecular ion (

, m/z 187) is prominent due to the stabilizing aromatic ring. The fragmentation is driven by the
radical cation site migrating between the phenol oxygen and the nitro group.

Primary Pathway (Loss of

): The most abundant cleavage is the loss of the nitro radical (

, 46 Da), yielding the even-electron cation at m/z 141.

The "Ortho Effect" (Diagnostic Pathway): A hallmark of o-nitro-methyl systems.[1] The nitro

oxygen abstracts a hydrogen from the adjacent methyl group. This facilitates the loss of a

hydroxyl radical (

, 17 Da), producing a distinct peak at m/z 170. This peak is often absent in isomers where
the nitro and methyl groups are not adjacent.

Loss of Chlorine: A distinct loss of

(35 Da) is observed, typically from the fragment ions rather than the parent, leading to
secondary ions.

Electrospray Ionization (ESI) Pathways (LC-MS/MS)
Due to the acidic phenolic proton (

), Negative Mode (ESI-) is the gold standard for sensitivity.[1]

Precursor Ion:

at m/z 186.[1]
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Collision Induced Dissociation (CID):

m/z 186

156: Loss of

(30 Da).[1] This involves an intramolecular rearrangement where the nitro group
rearranges to a nitrite ester before losing

.

m/z 186

122: Combined loss of

and

(or

+

depending on energy).[1]

Visualization of Fragmentation Pathways
The following diagram maps the mechanistic flow for structural elucidation.
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Figure 1: Proposed EI fragmentation pathway highlighting the diagnostic 'Ortho Effect' specific

to the 4-methyl-5-nitro substitution pattern.

Comparative Methodological Guide
Researchers must choose between GC-MS and LC-MS based on the matrix complexity and

sensitivity requirements.[1]
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Feature GC-MS (EI) LC-MS/MS (ESI-)

Analyte State

Derivatization (TMS)

recommended to improve

volatility and peak shape.[1]

Native form analysis (Direct

injection).[1]

Ionization
Hard (70 eV).[1] Extensive

fragmentation.[1]

Soft (Electrospray).[1][2]

Preserves molecular ion.[1]

Sensitivity Moderate (ng range).[1] High (pg range).

Selectivity
High (Spectral fingerprinting).

[1]
High (MRM transitions).

Primary Application
Unknown identification;

impurity profiling.[1]

Quantification in biological

fluids/water.[1]

Key Limitation
Phenolic -OH causes tailing

without derivatization.[1]

Matrix effects (ion

suppression) in ESI.[1]

Workflow Decision Tree
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Quick Screen
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Target: m/z 259
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Figure 2: Decision matrix for selecting the optimal analytical platform.

Experimental Protocols
Protocol A: LC-MS/MS Quantification (High Sensitivity)
Objective: Trace quantification in aqueous or biological samples.[1]
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Sample Prep: Acidify sample (pH < 3) to protonate the phenol, followed by Solid Phase

Extraction (SPE) using a polymeric sorbent (e.g., HLB). Elute with Methanol.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH stability).[1]

B: Acetonitrile.[1]

MS Conditions (ESI Negative):

Capillary Voltage: -2.5 kV.[1]

Source Temp: 350°C.[1]

MRM Transitions:

Quantifier: 186.0

156.0 (Loss of NO).

Qualifier: 186.0

122.0 (Complex loss).[1]

Protocol B: GC-MS Structural Confirmation (High
Specificity)
Objective: Impurity profiling or isomer differentiation.[1]

Derivatization (Crucial Step):

Take 100 µL of sample extract (dry).

Add 50 µL BSTFA + 1% TMCS (Silylation agent).[1]

Incubate at 60°C for 30 minutes.
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Result: The phenolic proton is replaced by a Trimethylsilyl (TMS) group.

New MW: 187 + 72 (TMS) - 1 (H) = 258 Da.[1]

GC Conditions:

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms).[1]

Carrier Gas: Helium at 1 mL/min.[1]

Temp Program: 60°C (1 min)

20°C/min

280°C.

MS Detection:

Scan Range: m/z 50–350.[1]

Look for m/z 258 (Molecular Ion of TMS derivative) and m/z 243 (Loss of Methyl from

TMS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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